

A Technical Guide to Risperidone-D6: Application in Research and Drug Development

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Compound of Interest		
Compound Name:	Risperidone-D6	
Cat. No.:	B1488236	Get Quote

This technical guide provides an in-depth overview of **Risperidone-D6**, a deuterated analog of the atypical antipsychotic drug risperidone. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, analytical applications, and the biochemical pathways of its non-deuterated parent compound.

Core Properties of Risperidone-D6

Risperidone-D6 is a stable, isotopically labeled form of risperidone. The inclusion of six deuterium atoms increases its molecular weight, making it an ideal internal standard for quantitative bioanalytical studies, particularly those employing mass spectrometry.

Property	Value
Chemical Name	3-(2-(4-(6-Fluorobenzo[d]isoxazol-3-yl-7-d)piperidin-1-yl)ethyl)-2-(methyl-d3)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one-9,9-d2[1]
CAS Number	1225444-65-4[1][2][3][4]
Molecular Formula	C23H21D6FN4O2
Molecular Weight	Approximately 416.5 g/mol

Application in Pharmacokinetic Analysis

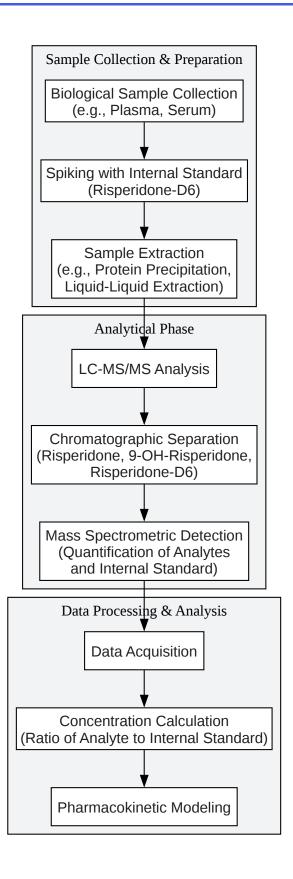


The primary application of **Risperidone-D6** is as an internal standard in the quantification of risperidone and its major active metabolite, 9-hydroxyrisperidone, in biological matrices.[4] Its utility is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are standard for pharmacokinetic and therapeutic drug monitoring studies.[5][6][7]

General Experimental Workflow

The use of **Risperidone-D6** as an internal standard is a critical step in ensuring the accuracy and precision of bioanalytical methods. The workflow for a typical pharmacokinetic study is outlined below.





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Workflow for Pharmacokinetic Analysis using Risperidone-D6.



Detailed Experimental Protocol: LC-MS/MS Quantification

The following protocol is a generalized representation based on established methods for the analysis of risperidone in human plasma.[5][7][8]

- 1. Sample Preparation (Protein Precipitation Method)
- To a 100 μL aliquot of human plasma, add a known concentration of Risperidone-D6 solution to serve as the internal standard (IS).
- Add 300 μL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for approximately 1 minute.
- Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.
- 2. Chromatographic Conditions
- HPLC System: An Agilent 1260 HPLC system or equivalent.[6]
- Column: A C18 analytical column (e.g., Agilent C18, 4.6 cm × 50 mm; 1.8 μm particle size).
 [6]
- Mobile Phase: A gradient of A) 10 mmol/L ammonium acetate with 0.1% formic acid and B)
 Acetonitrile is commonly used.[6]
- Flow Rate: A typical flow rate is 0.40 mL/min.[6]
- Injection Volume: A small injection volume, such as 1-5 μL, is often sufficient.[6]
- 3. Mass Spectrometric Conditions
- Mass Spectrometer: An API 3200 or a similar triple quadrupole mass spectrometer.



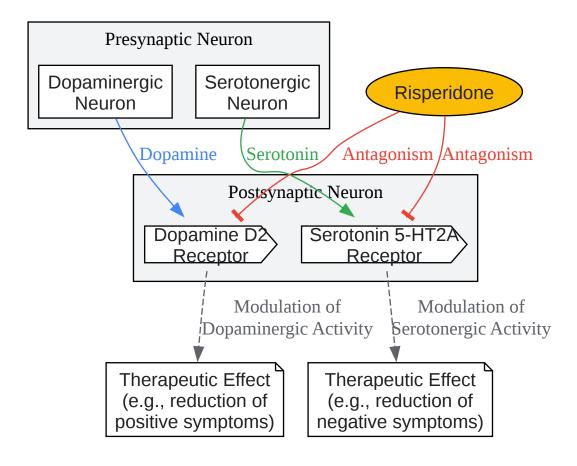
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
 - The precursor-to-product ion transitions for risperidone (e.g., m/z 411.3 → 191.1) and the internal standard (Risperidone-D6) are monitored to ensure specificity and accurate quantification.[7]

Parameter	Typical Setting
Analytical Method	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Volume	50-200 μL of plasma[5][6]
Extraction Technique	Protein Precipitation or Liquid-Liquid Extraction[5]
Chromatographic Column	C18 Reverse-Phase
Detection Mode	Multiple Reaction Monitoring (MRM)
Lower Limit of Quantitation	0.2 ng/mL for risperidone[5][6]

Mechanism of Action of Risperidone

While **Risperidone-D6** is used for analytical purposes, understanding the mechanism of the parent compound is crucial for interpreting pharmacokinetic and pharmacodynamic data. Risperidone is an atypical antipsychotic that exerts its therapeutic effects primarily through the antagonism of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors.[9][10][11] The blockade of these receptors in the central nervous system is believed to alleviate the symptoms of schizophrenia and other psychiatric disorders.[9][10] Risperidone also exhibits antagonistic activity at α 1- and α 2-adrenergic receptors and H1-histaminergic receptors.[12]





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Simplified signaling pathway of Risperidone's antagonism.

Metabolism of Risperidone

Risperidone is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to form 9-hydroxyrisperidone.[13][14][15] This metabolite has a pharmacological activity similar to the parent drug.[13] The activity of the CYP2D6 enzyme is subject to genetic polymorphism, leading to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers), which can significantly affect the plasma concentrations of risperidone and its active metabolite.[13][15] This variability underscores the importance of accurate quantification in clinical settings.

In conclusion, **Risperidone-D6** is an indispensable tool for the precise and reliable quantification of risperidone in biological samples. Its use as an internal standard in LC-MS/MS-based methods allows for robust pharmacokinetic and therapeutic drug monitoring



studies, which are essential for optimizing treatment and advancing research in neuropsychiatric disorders.

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